molecular formula C22H23BrN2O4 B11096059 ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11096059
M. Wt: 459.3 g/mol
InChI Key: QCILYEVZKRWOPC-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-HYDROXY-2-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound belonging to the indole family. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a morpholinomethyl group, and an ethyl ester group attached to the indole core. It is of significant interest in pharmaceutical and chemical research due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-BROMO-5-HYDROXY-2-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Hydroxylation: The addition of a hydroxyl group at the 5th position.

    Morpholinomethylation: The attachment of a morpholinomethyl group at the 2nd position.

    Esterification: The formation of the ethyl ester at the 3rd position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the ester, resulting in debromination or alcohol formation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or debrominated products.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

ETHYL 6-BROMO-5-HYDROXY-2-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-2-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • ETHYL 6-BROMO-5-HYDROXY-2-(DIMETHYLAMINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 6-BROMO-5-HYDROXY-2-(METHYLAMINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 6-BROMO-5-HYDROXY-2-(ETHYLAMINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE

Uniqueness: ETHYL 6-BROMO-5-HYDROXY-2-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of the morpholinomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate

InChI

InChI=1S/C22H23BrN2O4/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24/h3-7,12-13,26H,2,8-11,14H2,1H3

InChI Key

QCILYEVZKRWOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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